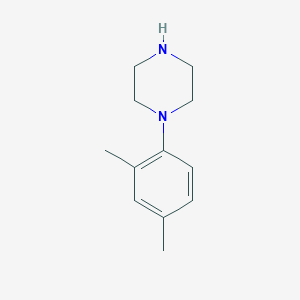

1-(2,4-Dimethylphenyl)Piperazine

Description

The exact mass of the compound 1-(2,4-Dimethylphenyl)Piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4-Dimethylphenyl)Piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethylphenyl)Piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIMBVCRNZHCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143830 | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-76-9 | |

| Record name | 1-(2,4-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3VEQ8BX57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)piperazine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dimethylphenyl)piperazine is a substituted N-arylpiperazine, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological relevance of 1-(2,4-dimethylphenyl)piperazine. Detailed experimental protocols for a plausible synthetic route via Buchwald-Hartwig amination are provided, along with a summary of its known physical and chemical characteristics. While specific biological data for this compound is limited, the known bioactivities of the broader N-arylpiperazine class are discussed to highlight its potential areas of application.

Introduction

The N-arylpiperazine moiety is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with applications in oncology, neuroscience, and infectious diseases. The substitution pattern on both the phenyl ring and the piperazine nitrogen atoms allows for the fine-tuning of pharmacological and pharmacokinetic properties. The title compound, 1-(2,4-dimethylphenyl)piperazine, features a 2,4-dimethylphenyl (or xylyl) group attached to one of the piperazine nitrogens, a structural motif that can influence receptor binding and metabolic stability. This guide aims to be a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.

Synthesis of 1-(2,4-Dimethylphenyl)piperazine

The most versatile and widely adopted method for the synthesis of N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of 1-(2,4-dimethylphenyl)piperazine can be efficiently achieved by the reaction of 2-bromo-1,3-dimethylbenzene (2-bromoxylene) with an excess of piperazine to minimize the formation of the double-arylated side product. To ensure mono-arylation, it is common practice to use a large excess of piperazine or to use N-Boc-piperazine followed by deprotection.[3] The following scheme illustrates the direct coupling approach.

Caption: Proposed synthesis of 1-(2,4-Dimethylphenyl)piperazine via Buchwald-Hartwig amination.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-(2,4-dimethylphenyl)piperazine is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈N₂ | [4][5] |

| Molecular Weight | 190.28 g/mol | [4][5] |

| CAS Number | 1013-76-9 | [4][5] |

| Appearance | Clear, slightly colored liquid | [6] |

| Boiling Point | 153 °C at 10 mmHg | [4][5] |

| Density | 1.013 g/cm³ | [6] |

| Refractive Index | 1.553-1.555 | [6] |

| pKa | 9.00 ± 0.10 (Predicted) | [6] |

| Purity | >98.0% (GC) | [4][7] |

Experimental Protocols

Synthesis of 1-(2,4-Dimethylphenyl)piperazine via Buchwald-Hartwig Amination[3][8]

This protocol is a general procedure and may require optimization for this specific substrate combination.

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Add 2-bromo-1,3-dimethylbenzene (1.0 eq) and piperazine (1.5 eq) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(2,4-dimethylphenyl)piperazine.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 1-(2,4-Dimethylphenyl)piperazine , >98.0%(GC)(T) , 1013-76-9 - CookeChem [cookechem.com]

- 6. mdpi.com [mdpi.com]

- 7. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Mechanism of Action of (2,4-Dimethylphenyl)piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The query "1-(2,4-Dimethylphenyl)piperazine" is chemically ambiguous and can refer to several distinct compounds with markedly different pharmacological profiles. This technical guide addresses this ambiguity by providing a detailed analysis of the two most pharmacologically significant and researched compounds that fall under this structural description: the multimodal antidepressant Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) and the nicotinic acetylcholine receptor agonist 1,1-Dimethyl-4-phenylpiperazinium (DMPP) . A third, simpler compound, 1-(2,4-Dimethylphenyl)piperazine, is primarily a chemical intermediate with limited direct pharmacological action and will be briefly discussed for clarity.

This document synthesizes the current understanding of the mechanisms of action for Vortioxetine and DMPP, presenting quantitative pharmacological data, outlining their respective signaling pathways, and providing overviews of relevant experimental methodologies.

Disambiguation of "1-(2,4-Dimethylphenyl)piperazine"

The chemical name "1-(2,4-Dimethylphenyl)piperazine" can be interpreted in multiple ways, leading to confusion. The three primary compounds of relevance are:

-

1-(2,4-Dimethylphenyl)piperazine: A simple arylpiperazine. Its primary role in the scientific literature is as a synthetic precursor or intermediate in the development of more complex molecules. Direct pharmacological data on its mechanism of action is scarce.

-

Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine): A well-characterized, clinically approved multimodal antidepressant. Its complex structure includes a 2,4-dimethylphenyl group linked via a sulfur bridge to a phenylpiperazine moiety. Its mechanism of action is centered on the modulation of the serotonin system.

-

1,1-Dimethyl-4-phenylpiperazinium (DMPP): While the phenyl group is not dimethyl-substituted, the piperazine ring is. Given the search term ambiguity, it is a relevant compound to discuss. DMPP is a classic pharmacological tool used to study nicotinic acetylcholine receptors (nAChRs), particularly in autonomic ganglia.

This guide will focus on Vortioxetine and DMPP due to the extensive available data on their mechanisms of action.

Vortioxetine: A Multimodal Serotonin Modulator

Vortioxetine is an antidepressant with a complex and unique mechanism of action that goes beyond simple serotonin reuptake inhibition. It engages multiple serotonin receptor subtypes, leading to a broad modulation of the serotonergic system and downstream effects on other neurotransmitter systems.

Receptor Binding and Functional Activity

Vortioxetine exhibits high affinity for the serotonin transporter (SERT) and several serotonin (5-HT) receptors. Its pharmacological profile is characterized by a combination of transporter inhibition, receptor antagonism, partial agonism, and full agonism.

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin Transporter (SERT) | 1.6 | Inhibition (IC50 = 5.4 nM)[1][2] |

| 5-HT3A Receptor | 3.7 | Antagonist[1][2][3] |

| 5-HT1A Receptor | 15 | Agonist[1][2][3] |

| 5-HT7 Receptor | 19 | Antagonist[1][2][3] |

| 5-HT1B Receptor | 33 | Partial Agonist[1][2][3] |

| 5-HT1D Receptor | 54 | Antagonist[1][2] |

| Norepinephrine Transporter (NET) | 113 | Weak Inhibition[2] |

Downstream Signaling Pathways

Vortioxetine's multimodal action on the serotonin system leads to a complex modulation of downstream neurotransmitter systems, most notably glutamate and GABA.[4][5] This is thought to contribute to its therapeutic effects on both mood and cognitive symptoms in depression.

The primary mechanism involves the modulation of GABAergic interneurons that, in turn, regulate the activity of glutamatergic pyramidal neurons in cortical and hippocampal regions.[6]

-

5-HT3 Receptor Antagonism: 5-HT3 receptors are located on GABAergic interneurons. By blocking these receptors, vortioxetine reduces the excitatory tone on these interneurons, leading to their disinhibition. This, in turn, reduces the inhibitory GABAergic input onto downstream glutamatergic neurons, ultimately increasing glutamate release.[7][8]

-

5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which can be located on both pyramidal neurons and GABAergic interneurons, generally has an inhibitory effect on neuronal firing. Vortioxetine's agonism at these receptors contributes to the overall modulation of neuronal excitability in these circuits.[9]

-

SERT Inhibition: By blocking the reuptake of serotonin, vortioxetine increases the synaptic concentration of 5-HT, thereby amplifying its effects at various postsynaptic and presynaptic receptors.

Experimental Protocols

This protocol provides a general framework for determining the binding affinity (Ki) of vortioxetine for its target receptors.

-

Objective: To determine the inhibitory constant (Ki) of vortioxetine at various serotonin receptors and the serotonin transporter.

-

Materials:

-

Membrane preparations from cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT3A) or from brain tissue.

-

A specific radioligand for each target (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-GR65630 for 5-HT3).

-

Vortioxetine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with the radioligand and varying concentrations of vortioxetine in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of vortioxetine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals following administration of vortioxetine.

-

Objective: To quantify changes in extracellular serotonin, glutamate, and GABA in specific brain regions (e.g., prefrontal cortex, hippocampus) after vortioxetine administration.

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after systemic administration of vortioxetine.

-

Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

1,1-Dimethyl-4-phenylpiperazinium (DMPP): A Nicotinic Acetylcholine Receptor Agonist

DMPP is a synthetic compound that acts as a selective agonist at nicotinic acetylcholine receptors (nAChRs), particularly the ganglionic subtype.[5] It is widely used as a pharmacological tool to investigate the roles of these receptors in various physiological processes.

Receptor Binding and Functional Activity

DMPP's primary mechanism of action is the stimulation of nAChRs, which are ligand-gated ion channels. Its selectivity for different nAChR subtypes is a key aspect of its pharmacological profile.

| Target | Functional Activity |

| Ganglionic nAChRs (e.g., α3β4) | Agonist; stimulates autonomic ganglia.[10] |

| Neuronal nAChRs (e.g., α4β2, α7) | Agonist; activity on various central nAChR subtypes.[10] |

| Muscle nAChRs | Weak agonist activity.[5] |

A study on porcine pars intermedia cells demonstrated that DMPP induces a dose-dependent elevation in intracellular calcium with an EC50 of 6 µM.[1]

Downstream Signaling Pathways

The activation of nAChRs by DMPP initiates a cascade of intracellular events, including ion influx and the activation of downstream signaling pathways.

-

Ion Channel Activation and Calcium Influx: Binding of DMPP to nAChRs opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+.[7] This causes membrane depolarization, which can further trigger the opening of voltage-gated calcium channels (VGCCs), leading to a more substantial increase in intracellular calcium.[7]

-

Anti-inflammatory Signaling: In immune cells such as monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects. This is mediated through the activation of a signaling pathway involving Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC).[11] Activation of this pathway can lead to the inhibition of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocols

This protocol outlines a method to assess the anti-inflammatory effects of DMPP by measuring its impact on TNF-α release from lipopolysaccharide (LPS)-stimulated monocytes.

-

Objective: To quantify the inhibitory effect of DMPP on TNF-α secretion from activated human monocytes.

-

Materials:

-

Isolated human peripheral blood monocytes or a monocytic cell line (e.g., THP-1).

-

Lipopolysaccharide (LPS) from E. coli.

-

DMPP solutions of varying concentrations.

-

Cell culture medium (e.g., RPMI 1640).

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Culture the monocytes in 96-well plates.

-

Pre-incubate the cells with different concentrations of DMPP for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate for a further period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a sandwich ELISA according to the manufacturer's instructions.

-

Determine the IC50 of DMPP for TNF-α inhibition.

-

This in vivo assay can be used to investigate the effects of DMPP on blood vessel formation.

-

Objective: To assess the pro- or anti-angiogenic effects of DMPP.

-

Materials:

-

Fertilized chicken eggs.

-

DMPP solutions of varying concentrations.

-

Sterile filter paper or sponges.

-

Incubator.

-

Stereomicroscope.

-

-

Procedure:

-

Incubate fertilized eggs for 3-4 days.

-

Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Apply a sterile filter paper or sponge soaked with DMPP solution or vehicle control onto the CAM.

-

Reseal the window and continue incubation for another 2-3 days.

-

Observe and quantify the formation of new blood vessels around the application site using a stereomicroscope.

-

The angiogenic response can be scored based on the number, length, and density of newly formed vessels.

-

Conclusion

The term "1-(2,4-Dimethylphenyl)piperazine" encompasses compounds with diverse and complex mechanisms of action. Vortioxetine stands out as a multimodal antidepressant that finely tunes the serotonin system and downstream glutamatergic and GABAergic pathways. In contrast, DMPP serves as a valuable pharmacological probe for investigating the function of nicotinic acetylcholine receptors, with significant implications for understanding autonomic neurotransmission and neuro-inflammation. For researchers and drug development professionals, precise chemical nomenclature is paramount to accurately identify and characterize the pharmacological properties of these and other related molecules. This guide provides a foundational understanding of the distinct mechanisms of action for these two key compounds, supported by quantitative data and an overview of relevant experimental approaches.

References

- 1. Calcium influx through neuronal-type nicotinic acetylcholine receptors present on the neuroendocrine cells of the porcine pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin's downstream effects on glutamate and GABA (gamma amino butyric acid) release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Vortioxetine Treatment Reverses Subchronic PCP Treatment-Induced Cognitive Impairments: A Potential Role for Serotonin Receptor-Mediated Regulation of GABA Neurotransmission [frontiersin.org]

- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of 5-HT3 receptors in the action of vortioxetine in rat brain: Focus on glutamatergic and GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)piperazine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethylphenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the multimodal antidepressant Vortioxetine. Understanding the chemical and physical properties, synthesis, and biological context of this compound is crucial for researchers and scientists working on the development of new therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of 1-(2,4-Dimethylphenyl)piperazine, including its core properties, detailed experimental protocols, and the signaling pathways associated with its biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2,4-Dimethylphenyl)piperazine is presented below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Name | 1-(2,4-Dimethylphenyl)piperazine | N/A |

| Synonym(s) | 1-(2,4-Xylyl)piperazine | [1] |

| CAS Number | 1013-76-9 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Physical State | Liquid | [2] |

| Color | Clear to slightly colored | [2] |

| Boiling Point | 153 °C at 10 mmHg | [2][3] |

| Density | 1.013 g/cm³ | [3] |

| Refractive Index | 1.553-1.555 | [3] |

| pKa | 9.00 ± 0.10 (Predicted) | [3] |

| Solubility | Based on the general solubility of piperazine, it is expected to be soluble in water and polar organic solvents such as ethanol and methanol.[4] | N/A |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 1-(2,4-Dimethylphenyl)piperazine are critical for its practical application in a laboratory setting.

Synthesis of 1-(2,4-Dimethylphenyl)piperazine

The synthesis of 1-(2,4-Dimethylphenyl)piperazine can be achieved through the nucleophilic substitution reaction between 2,4-dimethylaniline and a piperazine derivative or by reacting 1-chloro-2,4-dimethylbenzene with piperazine. A common laboratory-scale synthesis is outlined below, based on procedures described in various patents.[5][6][7][8]

Reaction:

Materials:

-

2,4-Dimethylaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diethylene glycol)

-

A non-nucleophilic base (e.g., Sodium carbonate or Potassium carbonate)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline, bis(2-chloroethyl)amine hydrochloride, and the high-boiling point solvent.

-

Add the non-nucleophilic base to the mixture.

-

Heat the reaction mixture to reflux (typically between 110-150 °C) and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with hydrochloric acid.

-

Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting materials and non-basic byproducts.

-

Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-(2,4-Dimethylphenyl)piperazine.

Purification

The crude product can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

-

Set up a distillation apparatus for vacuum distillation.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at approximately 153 °C at 10 mmHg.[2][3]

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Elute the column with a solvent system such as a gradient of ethyl acetate in hexane or dichloromethane/methanol.

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and purity assessment of 1-(2,4-Dimethylphenyl)piperazine.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[9]

-

Injector Temperature: 250 °C.[9]

-

Injection Mode: Splitless or split.[9]

-

Oven Temperature Program:

-

Mass Spectrometry Conditions:

High-Performance Liquid Chromatography (HPLC):

HPLC can be used for both qualitative and quantitative analysis. Due to the lack of a strong chromophore, derivatization or the use of a detector other than UV-Vis (like an Evaporative Light Scattering Detector - ELSD) might be necessary for high sensitivity.[11]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid. A typical gradient could be:

-

Start with 10-20% acetonitrile.

-

Ramp up to 90-95% acetonitrile over 10-15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detector: UV at a low wavelength (e.g., 210-230 nm) or an ELSD.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for structural confirmation.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Expected signals would include aromatic protons in the 6.8-7.2 ppm region, piperazine protons (typically two broad signals or multiplets between 2.5 and 3.5 ppm), and two singlets for the methyl groups around 2.2-2.4 ppm.

-

¹³C NMR: Expected signals would include aromatic carbons (115-150 ppm), piperazine carbons (45-55 ppm), and methyl carbons (17-21 ppm).

Biological Activity and Signaling Pathways

The primary pharmacological significance of 1-(2,4-Dimethylphenyl)piperazine is its role as a direct precursor to Vortioxetine , a multimodal antidepressant. The therapeutic effects of Vortioxetine are attributed to its complex mechanism of action, which involves the modulation of multiple serotonin (5-HT) targets.

Mechanism of Action of Vortioxetine

Vortioxetine's multimodal activity includes:

-

Serotonin (5-HT) Transporter (SERT) Inhibition: Like selective serotonin reuptake inhibitors (SSRIs), Vortioxetine blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[4][5]

-

5-HT₁A Receptor Agonism: It acts as an agonist at 5-HT₁A receptors, which are inhibitory autoreceptors. Activation of these receptors can lead to a reduction in the firing rate of serotonin neurons and an increase in downstream dopamine and norepinephrine levels in certain brain regions.[4][5]

-

5-HT₃ Receptor Antagonism: Vortioxetine is an antagonist at 5-HT₃ receptors. These receptors are ligand-gated ion channels, and their blockade is thought to contribute to the pro-cognitive effects of the drug and may also reduce nausea, a common side effect of serotonergic agents.[4][5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the targets of Vortioxetine.

Caption: Serotonin Transporter (SERT) Inhibition by Vortioxetine.

Caption: 5-HT₁A Receptor Signaling Pathway.

Caption: 5-HT₃ Receptor Signaling Pathway.

Conclusion

1-(2,4-Dimethylphenyl)piperazine is a fundamentally important molecule in the synthesis of the novel antidepressant Vortioxetine. Its chemical and physical properties are well-defined, and various synthetic and analytical methods are available for its preparation and characterization. A thorough understanding of this compound and its associated biological targets provides a solid foundation for researchers and drug development professionals in the field of neuroscience and medicinal chemistry. The multimodal mechanism of action of its primary derivative, Vortioxetine, highlights the evolving landscape of psychopharmacology, moving towards more sophisticated and targeted therapeutic strategies.

References

- 1. 1-(2,4-Dimethylphenyl)piperazine , >98.0%(GC)(T) , 1013-76-9 - CookeChem [cookechem.com]

- 2. 1-(2,4-Dimethylphenyl)piperazine CAS#: 1013-76-9 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 5. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 6. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 7. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)piperazine (CAS 1013-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dimethylphenyl)piperazine, with CAS number 1013-76-9, is a substituted piperazine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. It serves as a crucial building block and key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of 1-(2,4-Dimethylphenyl)piperazine, including its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutics, particularly the multimodal antidepressant Vortioxetine. The document aims to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, forming the core scaffold of many approved drugs.[1] 1-(2,4-Dimethylphenyl)piperazine belongs to the phenylpiperazine class and has emerged as a compound of interest primarily due to its role as a precursor in the synthesis of complex pharmaceutical agents.[2][3][4][5] Its structural features allow for further chemical modifications, making it a versatile intermediate in the design of novel drug candidates targeting the central nervous system.[6][7] This guide will delve into the technical details of 1-(2,4-Dimethylphenyl)piperazine, providing a foundational understanding for its application in research and drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1-(2,4-Dimethylphenyl)piperazine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 1013-76-9 | [8] |

| Molecular Formula | C12H18N2 | [8] |

| Molecular Weight | 190.28 g/mol | [8] |

| Appearance | Clear slightly colored liquid | [9] |

| Boiling Point | 153°C/10mmHg | [8][10] |

| Density | 1.0130 g/cm³ | [9] |

| Refractive Index | 1.553-1.555 | [9] |

| pKa | 9.00 ± 0.10 (Predicted) | [9] |

| EINECS Number | 213-797-7 | [10] |

| MDL Number | MFCD00023127 | [8] |

Synthesis of 1-(2,4-Dimethylphenyl)piperazine

The synthesis of 1-(2,4-Dimethylphenyl)piperazine is a critical step in the production of more complex molecules. Several synthetic routes have been reported, primarily in patent literature, focusing on the formation of the piperazine ring and its attachment to the dimethylphenyl moiety.

General Synthetic Approaches

The synthesis of phenylpiperazine derivatives can be achieved through various methods, including the N-arylation of piperazine or the construction of the piperazine ring on a pre-existing aniline derivative.[2][4] Common strategies involve nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.[2][5]

Detailed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a common method for the synthesis of 1-(2,4-Dimethylphenyl)piperazine.

Reaction Scheme:

Caption: Synthesis of 1-(2,4-Dimethylphenyl)piperazine.

Materials:

-

2,4-Dimethylaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

High-boiling point solvent (e.g., diethylene glycol methyl ether)

-

Base (e.g., sodium carbonate)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

A mixture of 2,4-dimethylaniline and bis(2-chloroethyl)amine hydrochloride is prepared in a high-boiling point solvent.[3]

-

The reaction mixture is heated to a high temperature (e.g., 130°C) and stirred for an extended period (e.g., 3 days).[3]

-

After cooling, water is added to the mixture.[3]

-

The pH is adjusted with a base to neutralize the hydrochloride salt and facilitate the extraction of the product.

-

The aqueous layer is extracted multiple times with an organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or chromatography.

Role in Drug Development: Precursor to Vortioxetine

The primary significance of 1-(2,4-Dimethylphenyl)piperazine in the pharmaceutical industry is its role as a key intermediate in the synthesis of Vortioxetine (Lu AA21004).[3][11] Vortioxetine is a multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates the activity of several serotonin receptors.[11][12]

Synthesis of Vortioxetine from 1-(2,4-Dimethylphenyl)piperazine

The synthesis of Vortioxetine involves the coupling of 1-(2,4-Dimethylphenyl)piperazine with a suitable aryl halide, typically in the presence of a palladium catalyst.

General Workflow:

Caption: General workflow for the synthesis of Vortioxetine.

A common synthetic route involves the S-arylation of 2,4-dimethylthiophenol followed by reduction of a nitro group to an aniline, which is then converted to Vortioxetine.[3][13] An alternative and widely cited method is the palladium-catalyzed coupling of a Boc-protected piperazine derivative with 2-bromoiodobenzene, followed by reaction with 2,4-dimethylthiophenol and subsequent deprotection.[3][13]

Pharmacological Context

While 1-(2,4-Dimethylphenyl)piperazine itself is primarily an intermediate, its core phenylpiperazine structure is associated with a range of pharmacological activities. Phenylpiperazines are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors.[14]

The pharmacological profile of its most notable derivative, Vortioxetine, provides insight into the potential biological targets of related structures. Vortioxetine exhibits a multimodal mechanism of action, which includes:[11][12]

-

Serotonin (5-HT) Transporter (SERT) Inhibition: Potently blocks the reuptake of serotonin.[11]

-

5-HT1A Receptor Agonism: Acts as an agonist at this receptor.[11]

-

5-HT1B Receptor Partial Agonism: Shows partial agonist activity.[11]

-

5-HT3 and 5-HT7 Receptor Antagonism: Functions as an antagonist at these receptors.[11]

This complex pharmacology is believed to contribute to its efficacy in treating major depressive disorder and its potential cognitive-enhancing effects.[12][15]

Signaling Pathway Context:

Caption: Multimodal mechanism of action of Vortioxetine.

Analytical Methods

The analysis of piperazine derivatives, including 1-(2,4-Dimethylphenyl)piperazine, typically involves standard chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile and thermally stable piperazine derivatives.[16]

-

High-Performance Liquid Chromatography (HPLC): A versatile method for the analysis of piperazine compounds, often coupled with UV or mass spectrometry detectors for enhanced sensitivity and selectivity.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of the synthesized compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Conclusion

1-(2,4-Dimethylphenyl)piperazine is a valuable chemical entity in the field of medicinal chemistry, primarily serving as a key building block in the synthesis of the multimodal antidepressant Vortioxetine. Its synthesis is well-documented in patent literature, providing robust methods for its preparation. While the compound itself is not an active pharmaceutical ingredient, its phenylpiperazine core is a well-established pharmacophore. A thorough understanding of the synthesis, properties, and analytical methods for 1-(2,4-Dimethylphenyl)piperazine is crucial for researchers and professionals involved in the development of novel therapeutics targeting the central nervous system. This guide provides a consolidated resource of technical information to support such endeavors.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 3. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 4. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 5. US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 6. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 7. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(2,4-Dimethylphenyl)piperazine | 1013-76-9 [chemicalbook.com]

- 9. 1-(2,4-Dimethylphenyl)piperazine CAS#: 1013-76-9 [m.chemicalbook.com]

- 10. 1-(2,4-Dimethylphenyl)piperazine , >98.0%(GC)(T) , 1013-76-9 - CookeChem [cookechem.com]

- 11. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride | 960203-28-5 | Benchchem [benchchem.com]

- 13. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 14. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 15. 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent US-9125908-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Phenylpiperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities of this class of molecules, with a focus on their interactions with key physiological targets. This document summarizes quantitative biological data, details common experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

I. Core Biological Activities and Structure-Activity Relationships

Substituted phenylpiperazines exhibit a broad spectrum of biological activities, primarily attributed to their ability to modulate the function of various G-protein coupled receptors (GPCRs) and other critical cellular targets. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine nitrogen, profoundly influence the potency, selectivity, and intrinsic activity of these compounds.

Modulation of Dopamine Receptors

A significant number of substituted phenylpiperazines target dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have revealed key features for achieving high affinity and selectivity.

Table 1: Binding Affinities (Ki) of Substituted Phenylpiperazines for Dopamine Receptors

| Compound ID | Phenyl Ring Substitution | Other Substituents | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |

| 1 | 2-OCH₃ | 4-(4-carboxamidobutyl) | <10 | <10 | ~3-fold enhancement at D3 vs. unsubstituted phenyl | [1] |

| 2 | 3-CF₃ | 4-(4-carboxamidobutyl) | <10 | <10 | 56 | [1] |

| 3a | 2-F | - | 349-7522 | 96-1413 | 1.0-7.5 | [2] |

| 6a | 2-F | 4-(4-(thiophen-3-yl)benzamido)butyl | >400-fold D3 selective | 1.4 | >400 | [2] |

| 7a | 2-F | 4-(4-(thiazol-4-yl)benzamido)butyl | - | 2.5-31 | 73-1390 | [2] |

| Coumarin Derivative 1 | Unsubstituted | 7-(3-(...propoxy))coumarin | In nanomolar range | In nanomolar range | D2 > D3 | [3] |

Note: This table presents a selection of data from the cited literature and is not exhaustive. Ki values can vary based on experimental conditions.

Modulation of Serotonin Receptors

Phenylpiperazine derivatives are well-known for their interactions with various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. This has led to their investigation for the treatment of depression, anxiety, and other mood disorders.

Table 2: Binding Affinities (Ki) and Functional Data (EC50/IC50) of Substituted Phenylpiperazines for Serotonin Receptors

| Compound ID | Phenyl Ring Substitution | Receptor | Ki (nM) | Functional Assay | Value (nM) | Reference |

| FG-7 | 2-(4,5-dihydrothiazol-2-yl) | 5-HT1A | 54 | [³⁵S]GTPγS | EC₅₀ in sub-micromolar to micromolar range | [4] |

| FG-16 | Unsubstituted with norbornene scaffold | 5-HT1A | 25 | [³⁵S]GTPγS | EC₅₀ in sub-micromolar to micromolar range | [4] |

| FG-18 | Unsubstituted with norbornene scaffold | 5-HT2C | 17 | - | - | [4] |

| FG-8 | 3-(4,5-dihydrothiazol-2-yl) | 5-HT2C | 46 | - | - | [4] |

| 5j | N/A | 5-HT₃ | - | [¹⁴C]guanidinium uptake | Agonist, EC₅₀ similar to quipazine | [5] |

| 5b | N/A | 5-HT₃ | - | [¹⁴C]guanidinium uptake | Partial Agonist, EC₅₀ ~0.25 | [5] |

| 5c | N/A | 5-HT₃ | - | [¹⁴C]guanidinium uptake | Antagonist, IC₅₀ ~8 | [5] |

Note: This table presents a selection of data from the cited literature and is not exhaustive. Values can vary based on experimental conditions.

Anticancer Activity

Recent research has highlighted the potential of substituted phenylpiperazines as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and the induction of apoptosis.

Table 3: Cytotoxicity (IC50) of Phenylpiperazine Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| PCC | SNU-475 (Human Liver Cancer) | Induction of apoptosis | 6.98 | [6] |

| PCC | SNU-423 (Human Liver Cancer) | Induction of apoptosis | 7.76 | [6] |

| 3p | A549 (Human Lung Carcinoma) | EGFR Inhibition | In nanomolar range | [7] |

Note: PCC stands for (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone as designated in the cited study.

II. Key Signaling Pathways

The biological effects of substituted phenylpiperazines are mediated through their modulation of intricate signaling cascades. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of novel compounds.

Dopamine Receptor Signaling

Dopamine receptors are GPCRs that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it.

Serotonin Receptor Signaling

Serotonin receptors are a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel). They are coupled to various G-proteins, leading to diverse downstream effects. For example, the 5-HT1A receptor is coupled to Gαi/o, leading to the inhibition of adenylyl cyclase, while the 5-HT2A receptor is coupled to Gαq/11, activating the phospholipase C pathway.

EGFR Signaling and Apoptosis in Cancer

In the context of cancer, some phenylpiperazine derivatives have been shown to inhibit the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7] Furthermore, these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

III. Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted phenylpiperazines.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for dopamine D2 or D3 receptors.[8][9]

Materials:

-

Membrane preparations from cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Unlabeled competitor (test compound).

-

Non-specific binding determinant (e.g., Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration close to its Kd.

-

Total Binding: Wells containing only assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Wells containing assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding determinant.

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate for 60-120 minutes at room temperature with gentle agitation.[8]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[8]

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][10][11][12][13]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound (substituted phenylpiperazine).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well flat-bottom sterile culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the test compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Pharmacology and Toxicology of 1-(2,4-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific pharmacological and toxicological properties of 1-(2,4-Dimethylphenyl)piperazine as a standalone agent. Much of the available data is extrapolated from studies on structurally related phenylpiperazine derivatives or from safety data sheets for the chemical itself. This guide synthesizes the available information to provide a comprehensive overview for research and development purposes.

Introduction

1-(2,4-Dimethylphenyl)piperazine is a chemical compound featuring a piperazine ring substituted with a 2,4-dimethylphenyl group. Phenylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS). They are integral scaffolds in the development of numerous therapeutic agents, particularly those targeting psychiatric and neurological disorders. This document provides a detailed technical overview of the known pharmacological and toxicological aspects of 1-(2,4-Dimethylphenyl)piperazine, drawing from available data on the compound and its chemical class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2,4-Dimethylphenyl)piperazine is presented in Table 1.

| Property | Value |

| Chemical Name | 1-(2,4-Dimethylphenyl)piperazine |

| Synonyms | No information available |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| CAS Number | 1013-76-9 |

| Appearance | Clear, slightly colored liquid |

| Boiling Point | 153 °C at 10 mmHg |

| pKa | 9.00 ± 0.10 (Predicted) |

Pharmacology

Direct pharmacological studies on 1-(2,4-Dimethylphenyl)piperazine are not extensively available in the public domain. However, the broader class of phenylpiperazine derivatives is well-characterized, with many compounds exhibiting significant affinity for various neurotransmitter receptors.

Mechanism of Action

Phenylpiperazine derivatives are known to interact with a range of receptors in the central nervous system, most notably serotonergic and dopaminergic receptors. Many arylpiperazine compounds undergo N-dealkylation to form 1-aryl-piperazines, which are often active metabolites.[1] These metabolites are recognized for their diverse effects on serotonin receptors.[1]

Based on the activities of structurally similar compounds, 1-(2,4-Dimethylphenyl)piperazine could potentially interact with the following receptors:

-

Serotonin Receptors (5-HT): Phenylpiperazine derivatives frequently show affinity for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[2][3] The nature of this interaction (agonist, antagonist, or partial agonist) can vary significantly with substitutions on the phenyl ring and the piperazine nitrogen.

-

Dopamine Receptors (D): Affinity for D₂, and D₃ receptors is also a common feature of this chemical class.[4][5]

-

Adrenergic Receptors (α): Some phenylpiperazine derivatives exhibit binding to α₁-adrenergic receptors.[6]

The diagram below illustrates a generalized signaling pathway for G-protein coupled receptors, which are common targets for phenylpiperazine compounds.

Pharmacokinetics and Metabolism

The metabolism of arylpiperazine derivatives is primarily hepatic and often involves cytochrome P450 (CYP) enzymes. Key metabolic pathways for related compounds include:

-

N-dealkylation: This is a common metabolic route for many arylpiperazine drugs, often mediated by CYP3A4, leading to the formation of active 1-aryl-piperazine metabolites.[1]

-

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, a reaction frequently catalyzed by CYP2D6.[1] For instance, the related compound 1-(2-pyrimidinyl)-piperazine is hydroxylated by CYP2D6.[7]

-

Oxidation: Further oxidation of the molecule can occur.

Following metabolism, the resulting polar metabolites are typically conjugated (e.g., with glucuronic acid) and excreted via the kidneys. The diagram below depicts a probable metabolic pathway for 1-(2,4-Dimethylphenyl)piperazine.

Toxicology

Acute Toxicity and Hazard Information

The compound is classified as hazardous.[8] Key toxicological information is summarized in Table 2.

| Parameter | Information | Reference |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [8] |

| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. | [8] |

| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns and eye damage. | [8] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [8] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific studies on the genotoxicity, carcinogenicity, and reproductive effects of 1-(2,4-Dimethylphenyl)piperazine have not been identified.[8][9] However, the following points regarding the broader piperazine class are noteworthy:

-

Genotoxicity: Piperazine and its common salts did not show point mutations in bacterial tests.[10] A study on the related N-acryloyl-N'-phenylpiperazine indicated a potential for aneugenic effects (causing abnormal chromosome numbers).[11]

-

Carcinogenicity: Piperazine itself is not considered genotoxic.[10] However, there is concern over the formation of N-nitroso-piperazines in the presence of nitrites, as these nitrosated products are known to be in vivo mutagens and carcinogenic in rodents.[10][12]

Hepatotoxicity

While no specific data exists for 1-(2,4-Dimethylphenyl)piperazine, in vitro studies on other piperazine-based "designer drugs" have shown potential for hepatotoxicity.[13] These effects were characterized by an increase in reactive oxygen species, depletion of intracellular glutathione and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, suggesting that the piperazine scaffold can induce oxidative stress and mitochondrial impairment in liver cells.[13][14]

Experimental Protocols

Detailed experimental protocols for 1-(2,4-Dimethylphenyl)piperazine are not available. The following sections provide generalized workflows for key assays relevant to the pharmacological and toxicological assessment of such a compound.

In Vitro Cytotoxicity Assay Workflow

This workflow describes a typical procedure for assessing the cytotoxicity of a compound in a cell line using an MTT assay.

Radioligand Receptor Binding Assay Workflow

This diagram outlines the general steps for determining the binding affinity of a compound to a specific receptor.

Conclusion

1-(2,4-Dimethylphenyl)piperazine is a member of the pharmacologically significant phenylpiperazine class. While it is likely to possess CNS activity, potentially interacting with serotonergic and dopaminergic systems, a lack of specific studies on this core compound means its precise pharmacological profile remains uncharacterized. Toxicological data indicates that it is a hazardous substance, causing skin and eye damage and being harmful if ingested or upon skin contact. Further research is required to fully elucidate its specific receptor binding affinities, functional activities, metabolic fate, and comprehensive toxicological profile. The information presented in this guide serves as a foundational resource for professionals engaged in the research and development of new chemical entities based on the phenylpiperazine scaffold.

References

- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Serotonergic and Dopaminergic Landscape: A Technical Guide to the Receptor Binding Profile of 1-(2,4-Dimethylphenyl)piperazine and its Analogs

Introduction to the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs targeting a wide range of neurotransmitter receptors.[1][2][3] Its structural versatility allows for fine-tuning of affinity and selectivity towards various receptor subtypes, particularly within the serotonin (5-HT) and dopamine (D) receptor families.[4][5] Compounds incorporating this scaffold have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[4] The nature and position of substituents on the aryl ring, the substitution on the second piperazine nitrogen, and the length and nature of any linker dramatically influence the pharmacological profile.[5]

Predicted Binding Profile of 1-(2,4-Dimethylphenyl)piperazine

Based on the structure-activity relationships of the arylpiperazine class, 1-(2,4-Dimethylphenyl)piperazine is anticipated to exhibit affinity for various serotonin and dopamine receptors. The dimethyl substitution on the phenyl ring will likely modulate its binding profile compared to unsubstituted phenylpiperazine.

To provide a tangible reference, the following table summarizes the binding affinities (Ki, in nM) of structurally related arylpiperazines for a range of serotonin and dopamine receptors.

Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Arylpiperazines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | D1 | D2 | D3 | Reference |

| 1-Phenylpiperazine | - | - | - | - | >10,000 | >10,000 | - | [2] |

| 1-(2-Methylphenyl)piperazine | 15 | 130 | 3.2 | - | - | - | - | [5] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 55 | 29 | 1.2 | 107 | - | 3,100 | 1,600 | [6] |

| 1-(2-Methoxyphenyl)piperazine | 1.9 | 3.2 | 0.5 | 3.8 | - | 280 | 150 | [5] |

| Vortioxetine* | 15 | 19 | 54 | 19 | - | - | - | [2] |

*Note: Vortioxetine is 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine and is included for its structural similarity, though the thiophenyl linker significantly impacts its binding profile.

Experimental Protocols: Radioligand Binding Assays

The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays.[7][8][9][10][11][12] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[8][9][10]

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (1-(2,4-Dimethylphenyl)piperazine).[7][9]

-

To determine non-specific binding, a separate set of wells includes a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.[7][10]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Visualizations

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for N-Arylpiperazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial synthesis pathways for N-arylpiperazines, a scaffold of significant importance in medicinal chemistry. The N-arylpiperazine moiety is a key structural component in a wide array of approved pharmaceuticals, including agents for treating depression, anxiety, and cancer. This document details the primary synthetic routes CXCR4 receptor and its ligand CXCL12 play a crucial role in cancer progression, including metastasis and angiogenesis. Novel N-arylpiper, offering experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in the strategic design and execution of synthetic routes to this privileged structure.

Introduction to N-Arylpiperazine Synthesis

The synthesis of Nazine derivatives have been developed as CXCR4 antagonists, blocking the downstream signaling pathways activated by CXCL12 binding. This inhibition-arylpiperazines is a cornerstone of modern medicinal chemistry. The development of robust and versatile methods for the construction of the can prevent cancer cell migration and proliferation.

C–N bond between an aromatic ring and a piperazine moiety has been a significant area of research. This guide focuses on four primary pathways:

-

receptor(2-chloroethyl)amine:** A traditional and cost-effective method involving the direct reaction of anilines with bis(2-chloroethyl)amine.

-

Ullmann Condensation: A copper-catalyzed C-N coupling reaction, representing an older but still relevant approach, particularly in specific applications.

-

**Nucleophilic Aromatic Substitution ( [label="CXCR4 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

ligand [label="CXCL12"]; antagonist [label="N-Arylpiperazine\nAntagonist", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_protein [label="G-Protein"]; signaling_cascade [label="Downstream Signaling\n(e.g., MAPK/ERK, PI3K/Akt)"];SNAr):** A pathway contingent on the electronic properties of the aryl precursor, requiring activation by electron-withdrawing groups.

Each of these methods offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and cost. The following sections provide a detailed examination of each pathway.

Buchwald-Hartwig Amination

The Buch cellular_response [label="Cancer Cell\nMigration &\nProliferation"];

ligand -> receptor [label="Activates"]; antagonist -> receptor [label="Blocks", style=dashed, color="#EA4335"]; receptor -> g_protein; g_protein -> signaling_cascade; signaling_cascadewald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. -> cellular_response; }

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2,4-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational dynamics of 1-(2,4-Dimethylphenyl)piperazine. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from analogous N-arylpiperazine compounds to present a robust model of its structural characteristics. This guide includes predicted spectroscopic data, detailed experimental protocols for structural elucidation, and visualizations of key concepts and workflows relevant to its conformational analysis.

Introduction

1-(2,4-Dimethylphenyl)piperazine is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the multimodal antidepressant Vortioxetine. Understanding its three-dimensional structure and conformational preferences is crucial for optimizing reaction conditions, predicting its physicochemical properties, and understanding its potential interactions in biological systems. The molecule consists of a piperazine ring, which typically adopts a low-energy chair conformation, and a 2,4-dimethylphenyl group attached to one of the nitrogen atoms. The rotational freedom around the N-aryl bond introduces conformational complexity.

Molecular Structure and Conformation